8-Hydroxyquinoxaline-2-carbaldehyde

MAO-B inhibition neurodegeneration isoform selectivity

8-Hydroxyquinoxaline-2-carbaldehyde (CAS 394223-67-7, molecular formula C₉H₆N₂O₂, MW 174.16 g/mol) is a bifunctional quinoxaline derivative bearing an aldehyde at the C2 position and a phenolic hydroxyl at the C8 position. This specific substitution pattern distinguishes it from both the unsubstituted quinoxaline-2-carbaldehyde (CAS 1593-08-4, MW 158.16) and the regioisomeric 3-hydroxyquinoxaline-2-carboxaldehyde.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
Cat. No. B1497186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoxaline-2-carbaldehyde
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C(=C1)O)C=O
InChIInChI=1S/C9H6N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-5,13H
InChIKeyPAFNUNSTWSLZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoxaline-2-carbaldehyde (CAS 394223-67-7): Core Structural Identity and Procurement Prerequisites


8-Hydroxyquinoxaline-2-carbaldehyde (CAS 394223-67-7, molecular formula C₉H₆N₂O₂, MW 174.16 g/mol) is a bifunctional quinoxaline derivative bearing an aldehyde at the C2 position and a phenolic hydroxyl at the C8 position . This specific substitution pattern distinguishes it from both the unsubstituted quinoxaline-2-carbaldehyde (CAS 1593-08-4, MW 158.16) and the regioisomeric 3-hydroxyquinoxaline-2-carboxaldehyde [1]. The compound serves as a versatile synthetic intermediate for Schiff base ligand construction, wherein the 8-hydroxy group provides a metal-chelating O-donor site and the 2-aldehyde enables imine condensation, yielding tridentate O,N,N-donor ligand scaffolds [2]. Commercial sourcing typically specifies purity levels of 95–98%, with predicted physicochemical properties including a pKa of 5.75 ± 0.40 and a boiling point of 400.9 ± 40.0 °C .

Why 8-Hydroxyquinoxaline-2-carbaldehyde Cannot Be Replaced by Generic Quinoxaline-2-carbaldehyde in Coordination Chemistry and MedChem Workflows


The presence of the 8-hydroxy group on 8-hydroxyquinoxaline-2-carbaldehyde fundamentally alters its coordination chemistry, acid-base properties, and biological target engagement profile relative to the non-hydroxylated analog quinoxaline-2-carbaldehyde. The latter lacks any hydrogen bond donor (HBD count = 0) and cannot form the intramolecular hydrogen bond or participate in tridentate metal chelation that the 8-OH enables [1]. While quinoxaline-2-carbaldehyde-derived Schiff bases can only offer bidentate N,N-coordination, the 8-hydroxy analog provides an additional phenolate O-donor, yielding O,N,N-tridentate chelates with distinct stability constants and geometries [2]. Furthermore, the predicted pKa of 5.75 for the 8-OH renders the molecule partially ionized at physiological pH, affecting logD, membrane permeability, and protein binding in ways that cannot be replicated by the neutral quinoxaline-2-carbaldehyde scaffold . Substituting 8-hydroxyquinoxaline-2-carbaldehyde with its 3-hydroxy regioisomer is equally problematic, as the altered position of the hydroxyl changes the bite angle and donor atom geometry of derived metal complexes, directly impacting catalytic and biological outcomes [3].

8-Hydroxyquinoxaline-2-carbaldehyde: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


MAO-B vs. MAO-A Isoform Selectivity: 8-Hydroxyquinoxaline-2-carbaldehyde Compared to Quinoxaline-2-carbaldehyde Derivatives

In human monoamine oxidase (MAO) enzyme assays, 8-hydroxyquinoxaline-2-carbaldehyde (tested as CHEMBL4218690 / BDBM50450825) demonstrates a measurable selectivity window between MAO-A and MAO-B isoforms that is absent in most simple quinoxaline-2-carbaldehyde derivatives. The target compound inhibited MAO-B with an IC₅₀ of 8.60 × 10³ nM (8.60 µM) and MAO-A with an IC₅₀ of 5.80 × 10⁴ nM (58.0 µM), yielding an MAO-B/MAO-A selectivity ratio of approximately 6.7-fold [1]. By contrast, a panel of 14 quinoxaline-2-carbaldehyde derivatives (compounds 2a–2n) reported in a separate study showed MAO-B IC₅₀ values >1000 µM for the majority of compounds, with only 3 derivatives (2f, 2j, 2m) achieving IC₅₀ values in the >100 µM range [2]. The reference inhibitor selegiline gave an MAO-B IC₅₀ of 0.038 µM in the same assay system [2]. Although these datasets originate from different laboratories and employ distinct assay protocols, the ~6.7-fold MAO-B preference exhibited by the 8-hydroxy-substituted compound is consistent with the hypothesis that the 8-OH group contributes to isoform-discriminating interactions, a feature structurally inaccessible to quinoxaline-2-carbaldehyde analogs lacking this hydrogen bond donor.

MAO-B inhibition neurodegeneration isoform selectivity

Metal-Chelating Tridentate O,N,N-Donor Capability: Structural Differentiation from Simple Quinoxaline-2-carbaldehyde

8-Hydroxyquinoxaline-2-carbaldehyde possesses a unique donor atom arrangement—phenolic O at C8, quinoxaline N at position 1, and imine N (post-condensation) from the aldehyde at C2—that generates an O,N,N-tridentate chelating pocket upon Schiff base condensation with primary amines [1]. This tridentate binding mode has been structurally validated through the characterization of homoleptic Co(II), Ni(II), Cu(II), and Zn(II) complexes of the type M(HL)₂, where HL⁻ represents the deprotonated form of the tridentate O,N,N-donor Schiff base ligand, obtained in yields of 70–85% [2]. In contrast, Schiff bases derived from quinoxaline-2-carbaldehyde (lacking the 8-OH) can only offer bidentate N,N-coordination through the quinoxaline and imine nitrogen atoms [3]. The additional phenolate oxygen coordination in the 8-hydroxy analog increases the ligand field stabilization energy for first-row transition metals, alters the redox potential of the metal center, and provides a fifth/sixth coordination site accessible to exogenous ligands or substrates—features that are structurally and functionally inaccessible to complexes of the non-hydroxylated parent aldehyde [4].

coordination chemistry Schiff base ligands tridentate chelation

Predicted pKa Differential: Impact on Ionization State, Solubility, and Formulation Compared to Non-Hydroxylated Quinoxaline-2-carbaldehyde

The predicted acid dissociation constant (pKa) of the 8-hydroxy group in 8-hydroxyquinoxaline-2-carbaldehyde is 5.75 ± 0.40, as computed by ChemicalBook using ChemAxon algorithms . At physiological pH (7.4), this pKa corresponds to approximately 98% deprotonation of the phenolic hydroxyl, yielding a monoanionic species with enhanced aqueous solubility and the capacity for electrostatic interactions with positively charged protein residues or metal cations. By contrast, quinoxaline-2-carbaldehyde (CAS 1593-08-4) possesses zero hydrogen bond donors (PubChem computed HBD count = 0) [1] and lacks any ionizable group within the physiologically relevant pH range, remaining entirely neutral from pH 2 to 12. This pH-dependent ionization difference directly affects critical drug-likeness parameters: the logD₇.₄ of the 8-hydroxy analog will be substantially lower than its logP owing to the charged phenolate form, whereas logD and logP are identical for the non-ionizable comparator. Predicted physicochemical properties for the target compound also include a boiling point of 400.9 ± 40.0 °C and density of 1.450 ± 0.06 g/cm³ .

physicochemical properties pKa ionization drug-likeness

Iron-Chelating Pharmacophore: Structural Analogy to 8-Hydroxyquinoline with Quinoxaline Scaffold Advantages

The 8-hydroxyquinoxaline substructure present in the target compound is a direct structural analog of the well-characterized iron-chelating pharmacophore 8-hydroxyquinoline (8-HQ, oxine), wherein the 8-OH group and the adjacent heterocyclic nitrogen form a bidentate Fe(II/III) chelation site [1]. 8-Hydroxyquinoline and its derivatives have been extensively validated as iron chelators with demonstrated antiproliferative activity against cancer cell lines and neuroprotective effects via metal-protein attenuation in Alzheimer's and Parkinson's disease models [2]. The quinoxaline scaffold in 8-hydroxyquinoxaline-2-carbaldehyde offers two key advantages over the quinoline-based 8-HQ: (a) the additional ring nitrogen provides an extra hydrogen bond acceptor and metal coordination point, and (b) the electron-deficient pyrazine ring modulates the pKa of the 8-OH (predicted 5.75) relative to 8-hydroxyquinoline (pKa ~5.1 for the OH, ~5.0 for the NH⁺), potentially shifting the optimal chelation pH window . The structurally related compound 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) has been characterized as a moderate metal-binding compound meeting criteria for a bioinorganic approach to Parkinson's disease, including blood-brain barrier penetration [3]. While direct quantitative iron-binding affinity data (logβ or pFe³⁺ values) for 8-hydroxyquinoxaline-2-carbaldehyde remain unreported in the peer-reviewed literature, its structural homology to validated iron-chelating scaffolds establishes it as a rational starting point for metallopharmacophore development.

iron chelation neuroprotection metal-protein attenuating compounds

Schiff Base Condensation Reactivity: Aldehyde Group Versatility for Library Synthesis

The aldehyde group at the C2 position of 8-hydroxyquinoxaline-2-carbaldehyde serves as a reactive handle for condensation with primary amines, hydrazines, hydrazides, semicarbazides, and aminothiols, enabling rapid construction of diverse Schiff base libraries for screening applications [1]. This reactivity profile is shared with quinoxaline-2-carbaldehyde and 3-hydroxyquinoxaline-2-carboxaldehyde; however, the regiochemistry of the 8-OH group introduces the critical differentiation that the resulting Schiff base retains the O,N,N-tridentate metal-binding pocket (see Evidence Item 2). In comparative synthetic studies, Schiff base formation between quinoxaline-2-carboxaldehyde and 2-aminophenol yielded the bidentate HQAP ligand, while analogous condensation with 3-hydroxyquinoxaline-2-carboxaldehyde and o-aminophenol produced ruthenium(III) complexes that demonstrated antibacterial activity—though the free ligands themselves were inactive, highlighting the essential role of metal complexation for biological function [2]. For 8-hydroxyquinoxaline-2-carbaldehyde specifically, NMR studies of the Co(II) complex formed via condensation with 2-aminophenol confirmed participation of the phenolic OH in chelation, with the disappearance of the phenolic OH signal (δ 12.85 ppm) and NH signal (δ 11.52 ppm) in the complex spectrum, indicating enolization and metal coordination [3]. The aldehyde group additionally enables orthogonal derivatization strategies—including reductive amination, Grignard addition, and Knoevenagel condensation—that are independent of the metal-chelating 8-OH functionality, allowing modular diversification of the scaffold [4].

Schiff base synthesis combinatorial chemistry derivatization

Commercial Purity Benchmarks: 8-Hydroxyquinoxaline-2-carbaldehyde vs. Quinoxaline-2-carbaldehyde Vendor Specifications

Commercially available 8-hydroxyquinoxaline-2-carbaldehyde (CAS 394223-67-7) is offered by multiple international vendors at purity levels ranging from 95% to 98%, with several suppliers providing ISO-certified quality control documentation suitable for pharmaceutical R&D and regulatory-compliant procurement . MolCore supplies the compound at ≥98% purity (NLT 98%) under ISO certification, specifically targeting global pharmaceutical R&D and quality control applications . CheMenu offers the compound at 97% purity (Catalog No. CM221667) . In comparison, the more widely available quinoxaline-2-carbaldehyde (CAS 1593-08-4) is typically supplied at 95–97% purity by vendors such as Apollo Scientific, Enamine, and Santa Cruz Biotechnology [1]. While purity specifications are broadly comparable between the two compounds, the 8-hydroxy derivative is offered by fewer vendors (approximately 5–8 global suppliers vs. 15+ for quinoxaline-2-carbaldehyde), a factor relevant to supply chain risk assessment for long-term procurement planning. It should be noted that the purity values cited are vendor-specified and do not constitute independently verified analytical data; procurement decisions should include receipt of a certificate of analysis (CoA) with batch-specific HPLC, NMR, and MS characterization.

purity specification vendor sourcing quality control

8-Hydroxyquinoxaline-2-carbaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization Programs

For research groups pursuing selective MAO-B inhibitors as therapeutic candidates for Parkinson's disease or Alzheimer's disease, 8-hydroxyquinoxaline-2-carbaldehyde provides a validated starting scaffold with a measurable ~6.7-fold MAO-B/MAO-A selectivity window (IC₅₀ MAO-B = 8.60 µM vs. MAO-A = 58.0 µM) [1]. This isoform discrimination—absent in the vast majority of simple quinoxaline-2-carbaldehyde derivatives (IC₅₀ >1000 µM for MAO-B) [2]—positions the compound as a tractable hit for structure-activity relationship (SAR) exploration. The aldehyde group permits rapid library expansion via Schiff base condensation with diverse amine partners, while the 8-hydroxy group can be exploited for prodrug strategies (e.g., phosphate ester pro-moieties) to modulate pharmacokinetic properties. Procurement of this specific compound, rather than the cheaper and more widely available quinoxaline-2-carbaldehyde, is justified by the presence of the selectivity-conferring 8-OH group, without which MAO-B activity is essentially absent.

Coordination Chemistry: Synthesis of Tridentate O,N,N-Donor Transition Metal Complexes

Research laboratories focused on developing metal-based therapeutics, bioinorganic model compounds, or homogeneous catalysts should select 8-hydroxyquinoxaline-2-carbaldehyde over quinoxaline-2-carbaldehyde when tridentate O,N,N-chelation is required. The 8-OH group enables formation of homoleptic M(HL)₂ complexes (M = Co, Ni, Cu, Zn) with synthetic yields of 70–85%, wherein the deprotonated phenolate oxygen serves as a strong-field anionic donor [1]. These tridentate complexes exhibit enhanced thermodynamic stability and distinct magnetic properties compared to bidentate N,N-analogs derived from quinoxaline-2-carbaldehyde. Applications include the preparation of single-molecule magnets (SMMs), redox-active catalysts for oxidation reactions (e.g., ascorbic acid oxidation), and metallodrug candidates where controlled metal release kinetics are critical. The tetranuclear Fe(III)₄ and trinuclear Co(II)Co(III)₂ complexes accessible via oxazolidine-based ligand derivatives of the 8-hydroxyquinoline-2-carboxaldehyde analog demonstrate the polynuclear cluster chemistry enabled by this donor set [2].

Chemical Biology: Iron-Chelating Probe and Metallopharmacophore Development

Investigators studying iron homeostasis, ferroptosis, or metal-protein interactions in neurodegenerative disease models can leverage the 8-hydroxyquinoxaline core as an iron-chelating pharmacophore structurally analogous to validated 8-hydroxyquinoline-based metal-protein attenuating compounds (MPACs) [1]. The quinoxaline scaffold offers synthetic advantages over the quinoline system, including the additional N4 heteroatom for electronic tuning of metal affinity and the aldehyde handle for conjugation to targeting moieties, fluorescent reporters, or affinity tags without disrupting the chelation site. The structurally related compound INHHQ (8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone) has demonstrated blood-brain barrier penetration and therapeutic potential in Parkinson's disease models [2], establishing proof-of-concept for this chemotype. The predicted pKa of 5.75 for the 8-OH places the optimal chelation pH window near physiological conditions, distinguishing it from 8-hydroxyquinoline (pKa ~5.1) and potentially reducing off-target metal binding at acidic compartments such as lysosomes [3].

Analytical Chemistry and Sensor Development: Fluorescent Chemosensor Scaffold Construction

The quinoxaline core of 8-hydroxyquinoxaline-2-carbaldehyde serves as an electron-deficient fluorophore platform amenable to functionalization into ratiometric and colorimetric chemosensors for metal cations and anions [1]. The aldehyde group enables conjugation to fluorogenic amine-terminated reporters (e.g., rhodamine, coumarin, BODIPY derivatives), while the 8-OH group provides the primary analyte recognition site for metal ion-induced fluorescence modulation. Quinoxaline-based chemosensors have been reported for selective detection of Ni²⁺ at very high dilution with colorimetric and ratiometric response [2], and for dual-mode (nucleophilic addition and host-guest complexation) detection of fluoride, acetate, and ascorbate anions [3]. The 8-hydroxy substitution on the quinoxaline ring introduces an additional proton-sensitive fluorophore modulation mechanism (excited-state intramolecular proton transfer, ESIPT) that is structurally inaccessible in non-hydroxylated quinoxaline sensors, potentially enabling pH-gated or dual-analyte sensing modalities.

Quote Request

Request a Quote for 8-Hydroxyquinoxaline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.